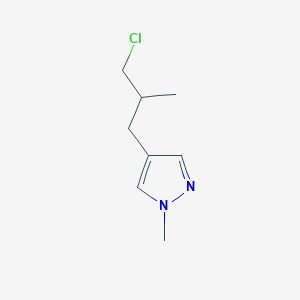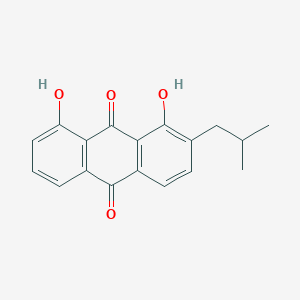
1,8-Dihydroxy-2-(2-methylpropyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dihydroxy-2-isobutylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of hydroxyl groups at positions 1 and 8, and an isobutyl group at position 2 on the anthracene-9,10-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-2-isobutylanthracene-9,10-dione typically involves the functionalization of anthracene derivatives. One common method is the Friedel-Crafts alkylation of 1,8-dihydroxyanthracene-9,10-dione with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the anthracene-9,10-dione core, followed by selective hydroxylation and subsequent alkylation. The process parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dihydroxy-2-isobutylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of alkylated or acylated anthraquinone derivatives.
Aplicaciones Científicas De Investigación
1,8-Dihydroxy-2-isobutylanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of high-performance materials such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 1,8-Dihydroxy-2-isobutylanthracene-9,10-dione involves its interaction with cellular targets. The hydroxyl and carbonyl groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may result in cell death. The compound may also interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dihydroxyanthracene-9,10-dione (Danthron): Lacks the isobutyl group, used as a laxative and in dye production.
9,10-Anthracenedione: Basic anthraquinone structure without hydroxyl or isobutyl groups, used in dye synthesis.
1,8-Dihydroxy-9,10-anthraquinone: Similar structure but without the isobutyl group, used in various industrial applications.
Uniqueness
1,8-Dihydroxy-2-isobutylanthracene-9,10-dione is unique due to the presence of both hydroxyl and isobutyl groups, which confer distinct chemical and biological properties. The isobutyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in certain applications.
Propiedades
Número CAS |
76643-51-1 |
|---|---|
Fórmula molecular |
C18H16O4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
1,8-dihydroxy-2-(2-methylpropyl)anthracene-9,10-dione |
InChI |
InChI=1S/C18H16O4/c1-9(2)8-10-6-7-12-15(16(10)20)18(22)14-11(17(12)21)4-3-5-13(14)19/h3-7,9,19-20H,8H2,1-2H3 |
Clave InChI |
GRSKERDPZVDLPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)

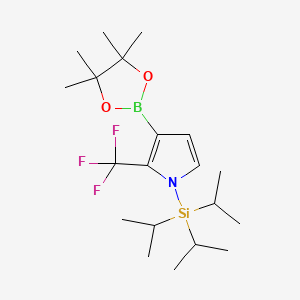

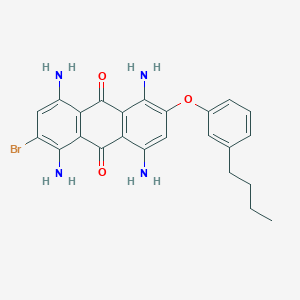
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide](/img/structure/B13144713.png)


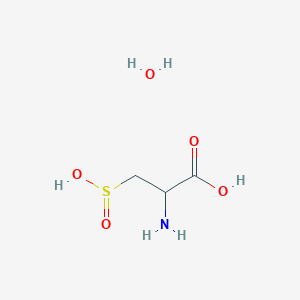

![3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione](/img/structure/B13144743.png)
![1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one](/img/structure/B13144753.png)
